molecular formula C24H30N2O7S B11157380 N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-beta-alanyl-L-methionine

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-beta-alanyl-L-methionine

Cat. No.: B11157380
M. Wt: 490.6 g/mol
InChI Key: MAVSPDJVRUUPGP-SFHVURJKSA-N
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Description

2-{3-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring system, an acetamido group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromen ring system, the introduction of the acetamido group, and the final coupling with the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Scientific Research Applications

2-{3-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen ring system may interact with enzymes or receptors, modulating their activity. The acetamido and butanoic acid groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{3-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H30N2O7S

Molecular Weight

490.6 g/mol

IUPAC Name

(2S)-2-[3-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]propanoylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C24H30N2O7S/c1-14-19(8-7-16-15-5-3-4-6-17(15)24(31)33-22(14)16)32-13-21(28)25-11-9-20(27)26-18(23(29)30)10-12-34-2/h7-8,18H,3-6,9-13H2,1-2H3,(H,25,28)(H,26,27)(H,29,30)/t18-/m0/s1

InChI Key

MAVSPDJVRUUPGP-SFHVURJKSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)NCCC(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)NCCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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